molecular formula C17H22N2O B496027 N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide CAS No. 887029-19-8

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide

Cat. No.: B496027
CAS No.: 887029-19-8
M. Wt: 270.37g/mol
InChI Key: KPCZWMSGCJLOAZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide typically involves the formation of the pyrrole ring followed by the attachment of the 3,4-dimethylphenyl and butanamide groups. One common method for synthesizing pyrrole rings is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines under acidic conditions . Another method involves the copper-catalyzed double alkenylation of amides with diiododienes .

Industrial Production Methods

Industrial production of pyrrole derivatives often employs catalytic processes to ensure high yields and selectivity. For example, the use of copper catalysts in the double alkenylation of amides can produce N-acylpyrroles efficiently . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Pyrrole rings can be oxidized to form pyrrolones.

    Reduction: Reduction of pyrrole derivatives can lead to the formation of pyrrolidines.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrolones, while reduction can produce pyrrolidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. Pyrrole derivatives can bind to various enzymes and receptors, modulating their activity. For example, some pyrrole compounds act as inhibitors of kinases, which are enzymes involved in cell signaling pathways . The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCZWMSGCJLOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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